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Compound of Interest

Compound Name: omega-agatoxin TK

CAS No.: 158484-42-5

Cat. No.: B600016

Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the effective use of ω-Agatoxin TK for the pharmacological

profiling of P/Q-type voltage-gated calcium channels (CaV2.1). This document delves into the

toxin's mechanism of action, provides detailed experimental protocols, and offers insights

gleaned from extensive field experience to ensure robust and reproducible results.

Introduction: The Significance of ω-Agatoxin TK in
Ion Channel Research
Voltage-gated calcium channels (VGCCs) are critical players in a vast array of physiological

processes, including neurotransmitter release, muscle contraction, and gene expression. The

P/Q-type calcium channel, encoded by the CACNA1A gene, is predominantly expressed in the

central nervous system and plays a pivotal role in synaptic transmission.[1][2] Dysregulation of

P/Q-type channels is implicated in several neurological disorders, making them a key target for

pharmacological investigation.

ω-Agatoxin TK, a 48-amino acid peptide toxin isolated from the venom of the funnel-web spider

Agelenopsis aperta, is a potent and selective blocker of P/Q-type calcium channels.[3][4][5] Its
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high affinity and specificity make it an indispensable tool for dissecting the contribution of these

channels to cellular and systemic functions.[1][6] Unlike other broader-spectrum calcium

channel blockers, ω-Agatoxin TK exhibits minimal to no effect on L-type, N-type, or T-type

calcium channels, providing a precise means of isolating P/Q-type channel activity.[3][6]

These notes will guide the user through the principles and practical applications of ω-Agatoxin

TK, enabling the accurate pharmacological profiling of P/Q-type calcium channels in various

experimental paradigms.

Mechanism of Action: A High-Affinity Pore Blocker
ω-Agatoxin TK exerts its inhibitory effect by physically occluding the ion-conducting pore of the

P/Q-type calcium channel.[7] The toxin binds to a specific site on the extracellular face of the

channel, preventing the influx of Ca2+ ions that is normally triggered by membrane

depolarization. This blockade is highly potent, with reported IC50 values in the nanomolar

range, making it a highly effective antagonist.[1][8]

The specificity of ω-Agatoxin TK for P/Q-type channels is a key advantage. While other toxins

from the same venom, such as ω-agatoxin IVA, also target P/Q-type channels, ω-Agatoxin TK

provides a valuable alternative for confirming and extending experimental findings.[1][9] The

structural basis for this selectivity lies in the unique amino acid sequence and disulfide bonding

pattern of the toxin, which allows it to recognize and bind to a complementary site on the

CaV2.1 α1 subunit.
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Caption: Mechanism of ω-Agatoxin TK action on P/Q-type calcium channels.
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ω-Agatoxin TK is a versatile tool applicable to a range of experimental techniques. The

following sections detail its use in electrophysiology and calcium imaging, two of the most

common methods for studying ion channel function.

Electrophysiological Recording
Patch-clamp electrophysiology allows for the direct measurement of ion channel currents. ω-

Agatoxin TK is used to selectively block P/Q-type currents, enabling their isolation and

characterization.
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Parameter Recommended Value Rationale

Cell Type

Neurons (e.g., cerebellar

Purkinje cells, hippocampal

neurons), heterologous

expression systems (e.g.,

HEK293, Xenopus oocytes)

expressing CaV2.1

P/Q-type channels are highly

expressed in these systems,

providing robust signals.

Recording Configuration Whole-cell voltage-clamp

Allows for control of the

membrane potential and

measurement of total cellular

current.

ω-Agatoxin TK Concentration 100 - 200 nM

This concentration range is

typically sufficient for complete

and selective block of P/Q-type

channels.[8] A dose-response

curve should be generated to

determine the optimal

concentration for a specific cell

type.

Application Method Perfusion

Ensures rapid and complete

exchange of the extracellular

solution.

Incubation Time 2 - 5 minutes

Allows for sufficient time for the

toxin to bind and reach

equilibrium.

Calcium Imaging
Calcium imaging utilizes fluorescent indicators to visualize changes in intracellular calcium

concentration ([Ca2+]i). ω-Agatoxin TK can be used to determine the contribution of P/Q-type

channels to depolarization-induced calcium influx.
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Parameter Recommended Value Rationale

Cell Type

Cultured neurons, brain slices,

or any cell type endogenously

or exogenously expressing

P/Q-type channels.

Allows for the study of channel

function in a more

physiological context.

Calcium Indicator

Fura-2, Fluo-4, or genetically

encoded calcium indicators

(e.g., GCaMP)

Choice of indicator depends on

the specific experimental

requirements (e.g., ratiometric

vs. single-wavelength,

sensitivity, and kinetics).

Depolarization Stimulus

High potassium (e.g., 50 mM

KCl) or electrical field

stimulation

Induces membrane

depolarization and activates

voltage-gated calcium

channels.

ω-Agatoxin TK Concentration 100 - 500 nM

Higher concentrations may be

required in tissue preparations

due to diffusion barriers.

Pre-incubation Time 10 - 15 minutes
Ensures adequate penetration

of the toxin into the tissue.

Experimental Protocols
The following protocols provide a step-by-step guide for the use of ω-Agatoxin TK in

electrophysiology and calcium imaging experiments.

Protocol 1: Whole-Cell Voltage-Clamp Recording of P/Q-
type Calcium Currents
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Caption: Workflow for isolating P/Q-type currents using electrophysiology.

Materials:

Cells expressing P/Q-type calcium channels

Patch-clamp rig with amplifier and data acquisition system

External solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH

7.4)
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Internal solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-

ATP, 0.3 Na-GTP (pH 7.2)

ω-Agatoxin TK stock solution (10 µM in water or appropriate buffer)

Procedure:

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

Solution Preparation: Prepare and filter sterilize all recording solutions.

Establish Whole-Cell Configuration:

Place a coverslip with cells in the recording chamber and perfuse with external solution.

Approach a cell with a patch pipette filled with internal solution.

Form a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.

Record Baseline Currents:

Clamp the cell at a holding potential of -80 mV.

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV

increments) to elicit calcium channel currents.

Record the resulting currents.

Apply ω-Agatoxin TK:

Dilute the ω-Agatoxin TK stock solution to a final concentration of 100-200 nM in the

external solution.

Perfuse the recording chamber with the ω-Agatoxin TK-containing solution for 2-5

minutes.

Record Post-Toxin Currents:
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Repeat the same voltage-step protocol as in step 4 to record the remaining currents in the

presence of the toxin.

Data Analysis:

Perform offline leak subtraction.

Subtract the currents recorded in the presence of ω-Agatoxin TK from the baseline

currents to isolate the ω-Agatoxin TK-sensitive (P/Q-type) component.

Protocol 2: Calcium Imaging of Depolarization-Induced
Calcium Influx
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Caption: Workflow for assessing P/Q-type channel contribution to calcium influx.

Materials:

Cultured cells or tissue slices expressing P/Q-type channels

Fluorescence microscope with a suitable camera and light source
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Calcium indicator (e.g., Fluo-4 AM)

Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)

High potassium solution (e.g., HBSS with 50 mM KCl, with adjusted NaCl to maintain

osmolarity)

ω-Agatoxin TK stock solution (10 µM)

Procedure:

Cell Loading:

Incubate cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in

physiological saline for 30-60 minutes at 37°C.

Wash the cells three times with physiological saline to remove excess dye.

Baseline Fluorescence:

Place the coverslip or slice in the imaging chamber and perfuse with physiological saline.

Acquire baseline fluorescence images.

Stimulation and Recording (Control):

Rapidly switch the perfusion to the high potassium solution to depolarize the cells.

Record the resulting increase in fluorescence, which corresponds to the calcium transient.

Wash the cells with physiological saline until the fluorescence returns to baseline.

ω-Agatoxin TK Incubation:

Incubate the cells with 100-500 nM ω-Agatoxin TK in physiological saline for 10-15

minutes.

Stimulation and Recording (Toxin):
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Repeat the high potassium stimulation as in step 3, in the continued presence of ω-

Agatoxin TK.

Record the resulting calcium transient.

Data Analysis:

Quantify the peak amplitude of the calcium transients before and after the application of

ω-Agatoxin TK.

The reduction in the calcium transient in the presence of the toxin represents the

contribution of P/Q-type channels to the overall calcium influx.

Handling and Safety Precautions
ω-Agatoxin TK is a potent neurotoxin and should be handled with care.[10][11]

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses

when handling the toxin.[10]

Handling Lyophilized Powder: Handle the lyophilized powder in a fume hood to avoid

inhalation.[10]

Aliquoting: Upon receipt, reconstitute the lyophilized powder in a suitable buffer (e.g., water

or a low-salt buffer) to a convenient stock concentration (e.g., 10 µM). Aliquot into single-use

volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[4]

Waste Disposal: All materials that come into contact with the toxin, including pipette tips and

tubes, should be decontaminated with a 10% bleach solution before disposal.[10][12]

Troubleshooting
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Problem Possible Cause Solution

No effect of ω-Agatoxin TK

1. Low or no expression of

P/Q-type channels. 2. Inactive

toxin. 3. Insufficient toxin

concentration or incubation

time.

1. Verify channel expression

using molecular techniques

(e.g., qPCR, Western blot) or

by testing a positive control cell

line. 2. Use a fresh aliquot of

toxin. Ensure proper storage

conditions. 3. Perform a dose-

response curve and increase

incubation time.

Incomplete block of

currents/calcium signal

1. Presence of other calcium

channel subtypes. 2.

Insufficient toxin concentration.

1. Use other selective blockers

(e.g., nifedipine for L-type, ω-

conotoxin GVIA for N-type) to

confirm the identity of the

remaining current. 2. Increase

the concentration of ω-

Agatoxin TK.

High variability between

experiments

1. Inconsistent cell health or

passage number. 2. Variability

in toxin application.

1. Use cells within a consistent

passage number range and

ensure they are healthy before

starting the experiment. 2.

Ensure consistent and

complete perfusion of the

toxin.

Conclusion
ω-Agatoxin TK is a powerful and selective tool for the pharmacological profiling of P/Q-type

voltage-gated calcium channels. By understanding its mechanism of action and following well-

defined protocols, researchers can effectively isolate and characterize the contribution of these

important channels to a wide range of physiological and pathophysiological processes. The

insights gained from such studies are invaluable for advancing our understanding of

neurological function and for the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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